

Crolibulin & Tubulin Binding Assays: Key Experimental Data

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Compound Focus: Crolibulin

CAS No.: 1000852-17-4

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The following table summarizes core information about **Crolibulin** and common experimental parameters for tubulin binding studies, synthesized from current research.

Aspect	Description & Key Data	Experimental Context / Assay Type
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| **General Compound Profile** | - **Target:** Colchicine-binding site on β -tubulin [1] [2].

- **Primary Effect:** Inhibits tubulin polymerization, arrests cell cycle at G2/M phase [3] [1].
- **Clinical Status:** Has been in Phase I/II clinical trials [1]. | Pre-clinical and clinical development. | | **Key Structural Motifs for Binding** | - The **cyano group** and the **aromatic A-ring** are essential for biological activity [3].
- The **3'-bromo,4',5'-dimethoxy** phenyl ring binds deep into a hydrophobic pocket [1]. | Structure-Activity Relationship (SAR) studies; X-ray crystallography. | | **Documented Binding Constants** | - The binding affinity (**Kd**) of **Crolibulin** for tubulin is **1.5 μ M**, as determined by Microscale Thermophoresis (MST) [1]. | Direct binding assay (e.g., MST). | | **Competitive Binding Assay Conditions** | - A mass spectrometry-based binding assay used **2 μ M tubulin** and **5 μ M competing ligand** (e.g., podophyllotoxin for the colchicine site) [4]. | Competitive binding assay (non-radioactive). |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature, which can form the basis of your standardized protocols.

1. X-ray Crystallography for Determining Binding Mode [1]

This protocol reveals the exact molecular interactions between **Crolibulin** and tubulin.

- **Protein Complex Preparation:** A ternary protein complex is used, composed of **α/β -tubulin**, the **stathmin-like domain of RB3 (RB3-SLD)**, and **tubulin tyrosine ligase (T2R-TTL)**.
- **Crystallization:** The T2R-TTL complex is crystallized.
- **Ligand Soaking:** Pre-formed crystals are soaked in a solution containing **Crolibulin**.
- **Data Collection & Analysis:** X-ray diffraction data is collected (e.g., at 2.5 Å resolution). The unambiguous electron density allows for precise modeling of **Crolibulin** within the colchicine-binding pocket.

2. Competitive Mass Spectrometry Binding Assay [4]

This is a non-radioactive method to confirm if a novel compound binds to the colchicine site.

- **Step 1: Separation.** Incubate tubulin with the ligand of interest. Use **ultrafiltration** to separate the protein-ligand complex from unbound ligand.
- **Step 2: Quantification.** Analyze the filtrate (which contains unbound ligand) using **LC-MS/MS** in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
- **Step 3: Competition.** Perform the assay in the presence of well-characterized site-specific competitors:
 - **Podophyllotoxin** to compete for the **colchicine site**.
 - **Vincristine** to compete for the **vinca alkaloid site**.
 - **Docetaxel** to compete for the **paclitaxel site**.
- **Interpretation:** A significant reduction in unbound ligand concentration only when co-incubated with podophyllotoxin indicates specific binding to the colchicine site.

3. Coumarin-30 Based Fluorescent Assay [5]

A more recent method uses a fluorescent probe for binding site characterization.

- **Probe:** **Coumarin-30** binds to the colchicine site of tubulin.
- **Technique:** Combine the coumarin-30 probe with **Microscale Thermophoresis (MST)**.
- **Function:** The assay can detect tubulin-ligand interactions and simultaneously sort ligands into **colchicine-site binders** versus **binders of other pockets**.

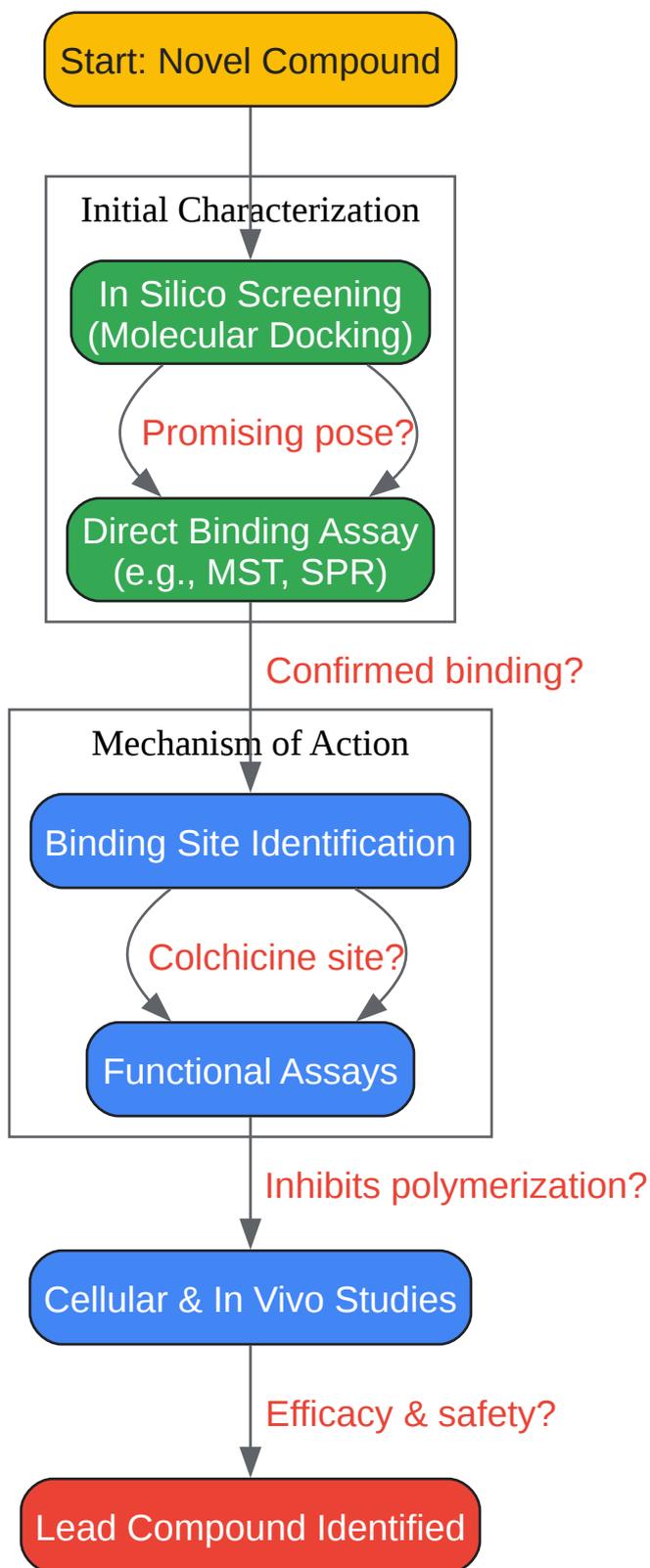
Troubleshooting Common Experimental Issues

Based on the gathered information, here are some potential issues and solutions.

Problem	Potential Cause	Troubleshooting Guide / Solution
Low Potency in Novel Compounds	Key structural motifs are missing or incorrectly positioned.	Verify the presence of essential pharmacophores: a cyano group and the correct aromatic ring system [3]. Use molecular modeling to check if the compound's posture in the binding pocket mimics Crolibulin [3] [1].
High Non-Specific Binding	Compound hydrophobicity or assay conditions.	Optimize buffer composition. Consider the use of a competitive assay format (e.g., MS-based [4] or fluorescence-based [5]) to distinguish specific from non-specific binding.
Inconclusive Binding Site Data	The assay cannot differentiate between tubulin's multiple binding sites.	Employ a competitive binding assay with known site-specific agents like podophyllotoxin (colchicine site), vincristine (vinca site), or docetaxel (taxane site) to pinpoint the exact target [4].

Experimental Workflow Visualization

The following diagram maps the logical flow for characterizing a novel tubulin-binding agent, based on the methodologies described.



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Key Technical Takeaways for Your Guides

When creating your FAQs and guides, these core principles from the research may be helpful:

- **The Colchicine Site is Flexible:** The colchicine-binding domain contains flexible loops whose conformations are highly ligand-dependent [6]. A compound not fitting a pre-defined model perfectly does not automatically rule out binding.
- **Probe Choice is Critical:** In competitive or fluorescent assays, the choice of probe (e.g., DAMA-colchicine, coumarin-30) can influence results due to slightly different binding modes [5] [6].
- **Correlate Binding with Function:** Always follow up binding data with functional assays (like tubulin polymerization or cell cycle analysis [3]) to confirm the biochemical consequence of the interaction.

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